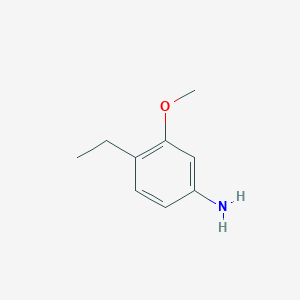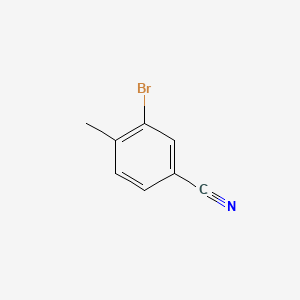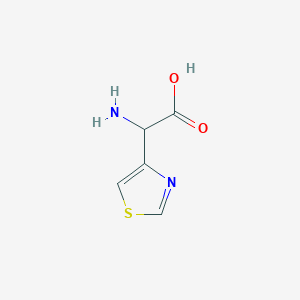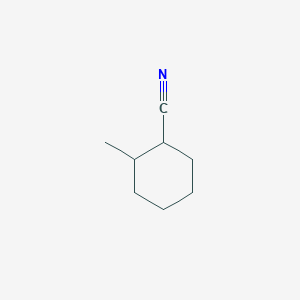
2-Bromo-6-fluoro-4-nitroaniline
Overview
Description
2-Bromo-6-fluoro-4-nitroaniline (2BF4NA) is an organic compound that is widely used in various scientific research applications. It is used in synthetic organic chemistry, as well as in biochemical and physiological studies. 2BF4NA is a colorless solid with a molecular formula of C6H4BrFN2O2. It is a derivative of aniline, a nitrogen-containing aromatic compound. This compound has unique reactivity due to its bromo and nitro substituents, making it useful for a variety of synthetic and analytical applications.
Scientific Research Applications
1. Synthesis of Complexes
2-Bromo-6-fluoro-4-nitroaniline and related compounds have been used in the synthesis of new complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline. These complexes exhibit various structures such as square planar, tetrahedral, and hexacoordinate, and have been analyzed for their magnetic moments and electronic spectra (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
2. Use as Medical Intermediate
This compound serves as an important medical intermediate. Its synthesis from 2-Amino-6-nitrotoluene involves various reactions like Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction, achieving a significant yield (Li Jiang-he, 2010).
3. Dye Manufacturing
Derivatives of this compound are used in the manufacturing of dyes. These include iodine-substituted 4-aminoazobenzenes and phenylazonaphthylamines, which form a series of disperse dyes. The dyes exhibit a range of colors and are used for dyeing synthetic polymer fibers (Peters & Soboyejo, 2008).
4. Pharmaceutical and Insecticide Applications
4-Fluoro-3-nitroaniline, a derivative of this compound, is notable in the U.S.A. as a novel dye intermediate and is being explored for extended applications in pharmaceuticals and insecticides (Bil, 2007).
5. In Vitro Cytotoxicity
Compounds containing this compound have been synthesized and characterized for their in vitro cytotoxicity against human cancer cells. These compounds exhibit moderate to strong cytotoxicity, with variations observed based on the substitution of different halogen atoms (Chen, Huang, Hu, Jin, Miao, & Tian, 2017).
6. Organic Synthesis Applications
The compound is utilized in organic synthesis processes, such as the creation of organic monotectic analogs of nonmetal–nonmetal systems, showcasing its versatility in material science (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Nitroaniline compounds are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that nitroaniline compounds can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Nitroaniline compounds are known to interact with various biochemical pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.52 (iLOGP) and 2.41 (XLOGP3), which could impact its bioavailability .
Result of Action
It’s known that nitroaniline compounds can have a wide range of effects, depending on their specific targets and the biochemical pathways they interact with .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFGXYPGJATMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558689 | |
| Record name | 2-Bromo-6-fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-58-3 | |
| Record name | 2-Bromo-6-fluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)













